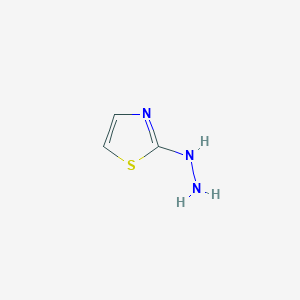

2-Hydrazinylthiazole

Übersicht

Beschreibung

2-Hydrazinylthiazole is a chemical compound with the molecular formula C3H5N3S .

Synthesis Analysis

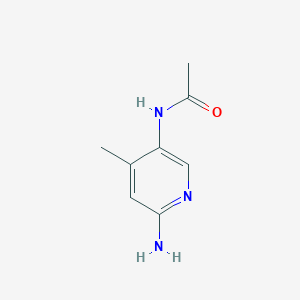

An array of pyridine appended 2-hydrazinylthiazole derivatives has been synthesized to discover novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb). The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the Lipinski and Veber rules .Molecular Structure Analysis

The 2-Hydrazinylthiazole molecule contains a total of 12 bond(s). There are 7 non-H bond(s), 5 multiple bond(s), 1 rotatable bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 N hydrazine(s), and 1 Thiazole(s) .Chemical Reactions Analysis

The pyridine appended 2-hydrazinylthiazole derivatives substituted by aliphatic, phenyl, and pyridyl groups are given in one category . Out of thirty pyridine appended 2-hydrazinylthiazole derivatives, the compounds 2b, 3b, 5b, and 8b have exhibited good antimycobacterial activity against Mtb, an H37Rv strain with the minimum inhibitory concentration in the range of 6.40–7.14 μM .Physical And Chemical Properties Analysis

2-Hydrazinylthiazole has a density of 1.5±0.1 g/cm3, a boiling point of 242.8±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 48.0±3.0 kJ/mol and a flash point of 100.7±22.6 °C .Wissenschaftliche Forschungsanwendungen

Chemotherapeutic Agents for Tuberculosis

The synthesis of pyridine appended 2-hydrazinylthiazole derivatives has been explored to discover novel chemotherapeutic agents for treating Mycobacterium tuberculosis (Mtb). These derivatives have been validated for drug-likeness using Lipinski and Veber rules, indicating their potential as effective drugs against tuberculosis .

Anticancer Applications

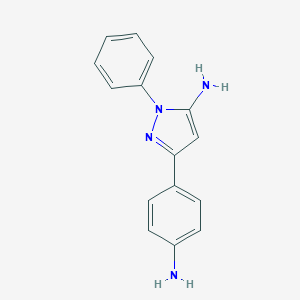

2-Hydrazinylthiazole derivatives have also been synthesized for selective anticancer properties. The cyclization of substituted thiosemicarbazones with α-bromo-4-cyanoacetophenone allows for the creation of libraries of 4-cyanophenyl-2-hydrazinylthiazoles, which show promise in anticancer applications .

Wirkmechanismus

Target of Action

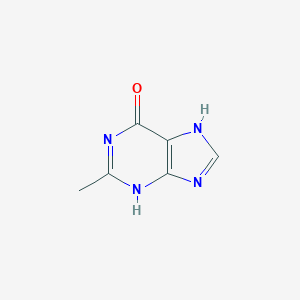

2-Hydrazinylthiazole has been synthesized to discover novel chemotherapeutic agents for Mycobacterium tuberculosis (Mtb) . The primary target of this compound is the KasA protein of Mtb .

Mode of Action

The in silico analyses of the pyridine appended 2-hydrazinylthiazole derivatives have been studied to find the mode of binding of the active compounds with KasA protein of Mtb . The active compounds showed a strong binding score , indicating a high affinity for the target protein, which could lead to inhibition of the protein’s function.

Biochemical Pathways

The KasA protein plays a crucial role in the synthesis of mycolic acids, essential components of the cell wall of Mtb . Therefore, the inhibition of KasA could disrupt the synthesis of mycolic acids, affecting the integrity of the bacterial cell wall and leading to the death of the bacteria.

Pharmacokinetics

The drug-likeness of pyridine appended 2-hydrazinylthiazole derivatives was validated using the lipinski and veber rules , suggesting that these compounds likely have favorable ADME properties.

Result of Action

The compounds 2b, 3b, 5b, and 8b, which are derivatives of 2-Hydrazinylthiazole, have exhibited good antimycobacterial activity against Mtb, an H37Rv strain, with the minimum inhibitory concentration in the range of 6.40–7.14 μM . This suggests that these compounds are effective in inhibiting the growth of Mtb.

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,3-thiazol-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S/c4-6-3-5-1-2-7-3/h1-2H,4H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWNEJOURYOHME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474773 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinylthiazole | |

CAS RN |

30216-51-4 | |

| Record name | 2-Hydrazinylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30216-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydrazinylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

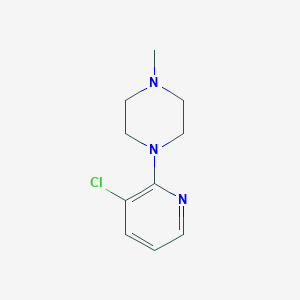

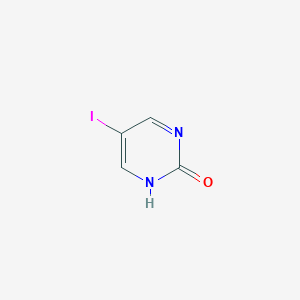

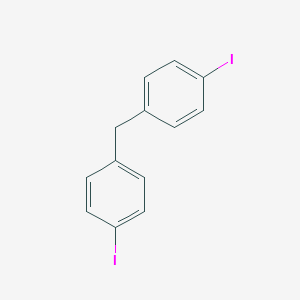

Feasible Synthetic Routes

Q & A

Q1: What makes 2-hydrazinylthiazole derivatives promising candidates for antimycobacterial agents?

A1: Research suggests that certain 2-hydrazinylthiazole derivatives demonstrate promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). This activity stems from their ability to inhibit the KasA protein, a crucial enzyme in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. [] Computational studies revealed strong binding affinities between these compounds and the KasA protein, indicating a potential mechanism of action. []

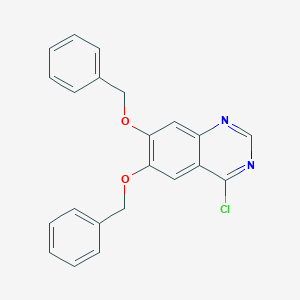

Q2: How does the structure of 2-hydrazinylthiazole derivatives influence their antimycobacterial activity?

A2: The antimycobacterial activity of 2-hydrazinylthiazole derivatives is significantly affected by modifications to their core structure. Studies have shown that incorporating pyridine rings and specific substituents at the 2-hydrazinyl position can enhance their potency against Mtb. [] For instance, compounds with a 4-cyanophenyl group at the 4-position of the thiazole ring exhibited increased anticancer activity against HCT-116 and MCF-7 cell lines compared to cisplatin. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved efficacy.

Q3: What are the advantages of using mechanochemical synthesis for producing 2-hydrazinylthiazoles?

A3: Mechanochemical synthesis, particularly utilizing ball-milling techniques, offers a greener and more efficient approach for synthesizing 2-hydrazinylthiazoles. [] This method allows for solvent-free or reduced-solvent conditions, minimizing waste generation and environmental impact. Additionally, the one-pot sequential acid- and base-mediated reactions under ball-milling conditions enable the rapid assembly of complex 2-hydrazinylthiazoles from readily available starting materials like α-chloroketones and thiosemicarbazides. [] This approach streamlines the synthesis process and contributes to the development of more sustainable chemical practices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[(3-amino-2-pyridinyl)oxy]-benzenecarboxylate](/img/structure/B183893.png)

![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)